molecular formula C16H19NO B12696181 2,4-Dimethyl-2-(1-naphthalenyl)morpholine CAS No. 109461-27-0

2,4-Dimethyl-2-(1-naphthalenyl)morpholine

Cat. No.: B12696181
CAS No.: 109461-27-0
M. Wt: 241.33 g/mol
InChI Key: SVNZXNWNRJYDLH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-(1-naphthalenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functional groups This compound is characterized by the presence of a naphthalene ring attached to the morpholine ring, along with two methyl groups at the 2 and 4 positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-(1-naphthalenyl)morpholine typically involves the reaction of naphthalene derivatives with morpholine under specific conditions. One common method is the Michael addition of naphthalene derivatives to morpholine, followed by hydrazinolysis and Curtius rearrangement . The reaction conditions often involve the use of aqueous solvents and mild temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of starting materials, reaction time, and purification methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2-(1-naphthalenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce naphthalene derivatives with reduced functional groups.

Scientific Research Applications

2,4-Dimethyl-2-(1-naphthalenyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-(1-naphthalenyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinase enzymes involved in cytokinesis and cell cycle regulation . This inhibition can lead to various biological effects, including the modulation of cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-2-(1-naphthalenyl)morpholine is unique due to the presence of both the naphthalene ring and the morpholine ring with specific methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

109461-27-0

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2,4-dimethyl-2-naphthalen-1-ylmorpholine

InChI

InChI=1S/C16H19NO/c1-16(12-17(2)10-11-18-16)15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10-12H2,1-2H3

InChI Key

SVNZXNWNRJYDLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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